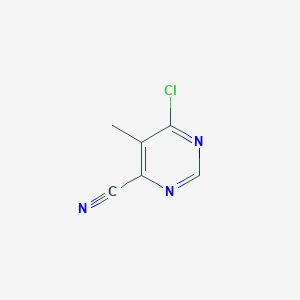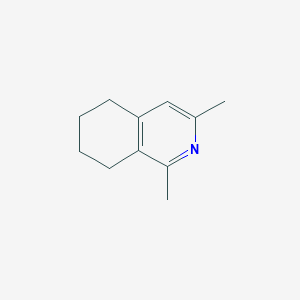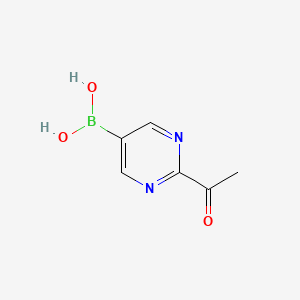
6-Chloro-5-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a cyano group at the 4th position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyrimidine-4-carbonitrile typically involves the chlorination of 5-methylpyrimidine-4-carbonitrile. One common method includes the reaction of 5-methylpyrimidine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
5-Methylpyrimidine-4-carbonitrile+POCl3→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: 6-Amino-5-methylpyrimidine-4-carbonitrile, 6-Methoxy-5-methylpyrimidine-4-carbonitrile.
Reduction: 6-Chloro-5-methylpyrimidine-4-amine.
Oxidation: 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
Scientific Research Applications
6-Chloro-5-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methylpyrimidine-5-carbonitrile
- 6-Chloro-2-methylpyrimidine-4-carbonitrile
- 5-Chloro-6-methylpyrimidine-4-carbonitrile
Uniqueness
6-Chloro-5-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets .
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
6-chloro-5-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c1-4-5(2-8)9-3-10-6(4)7/h3H,1H3 |
InChI Key |
VWYFVLLMSZNNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)




![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)


![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)

![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)

